N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is an organic compound with a complex structure that includes a furan ring, a dimethylamino group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl ethylamine, which is then reacted with 3,5-dimethylphenoxyacetyl chloride under basic conditions to form the desired acetamide. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The furan ring and phenoxyacetamide moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Furan-2-yl)ethyl]acetamide
- Ethyl 3-(furan-2-yl)propionate
- N-(2-dimethylaminoethyl)-2-methylamino-acetamide
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H24N2O3/c1-13-8-14(2)10-15(9-13)23-12-18(21)19-11-16(20(3)4)17-6-5-7-22-17/h5-10,16H,11-12H2,1-4H3,(H,19,21) |
InChI Key |
FZCFFAMVSFXNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C)C |
Origin of Product |
United States |
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